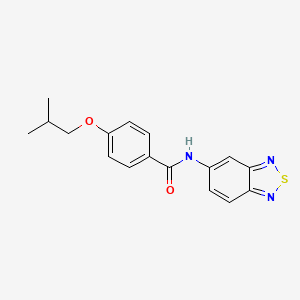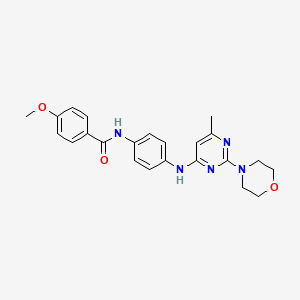![molecular formula C21H18BrN5O3 B11322758 {1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B11322758.png)
{1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone is a complex organic molecule that features a combination of benzoxazole, triazole, and morpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzoxazole core, followed by the introduction of the bromophenyl group. The triazole ring is then constructed through a cycloaddition reaction, and finally, the morpholine moiety is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and improve the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
{1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
{1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of {1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The benzoxazole and triazole rings can interact with enzymes and receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.
特性
分子式 |
C21H18BrN5O3 |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
[1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H18BrN5O3/c1-13-19(21(28)26-8-10-29-11-9-26)23-25-27(13)16-6-7-18-17(12-16)20(30-24-18)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3 |
InChIキー |
ZVEAZIAUAZCNHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11322677.png)

![4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11322684.png)
![N-(5-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11322692.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11322714.png)
![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11322724.png)

![N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11322734.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322741.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11322744.png)

